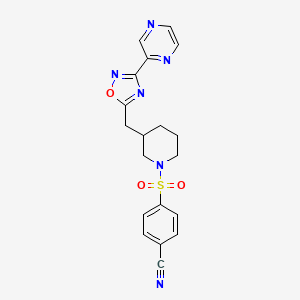
5-(Hydroxymethyl)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Catechol O-methyltransferase (COMT)
5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a closely related compound, has been shown to produce noncompetitive inhibition of COMT. This inhibition could be partially reversed, suggesting its potential as an affinity-labeling reagent for COMT by reacting with an active-site sulfhydryl group (Borchardt & Huber, 1982).
Synthesis of Amisulpride Intermediate
The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrates the application in pharmaceutical synthesis. Starting from 4-amino-2-hydroxybenzoic acid, a series of reactions including methylation and ethylation lead to the formation of this intermediate (Wang Yu, 2008).
Antioxidant Activity
Compounds including 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, derived from the marine-derived fungus Aspergillus carneus, showed significant antioxidant activity, suggesting the potential of similar benzoic acid derivatives in antioxidant applications (Lan-lan Xu et al., 2017).
Improved Mass Spectrometry Performance
2-hydroxy-5 methoxybenzoic acid, when used as an additive to 2,5-dihydroxybenzoic acid, improved ion yields and signal-to-noise ratio in matrix-assisted laser desorption/ionization mass spectrometry, especially for high-mass range analytes. This suggests its use for enhancing mass spectrometry analyses (Karas et al., 1993).
Computational Analysis of Stability and Reactivity
Semi-empirical methods have been used to analyze the stability and reactivity of compounds like 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, indicating the importance of computational chemistry in understanding the properties of benzoic acid derivatives (Arsyad et al., 2021).
Microbial Metabolism and Biotransformation
Research on Beauveria sulfurescens ATCC 7159 showed its ability to biotransform gallic acid into new glucosidated compounds, including 4-(3,4-dihydroxy-6-hydroxymethyl-5-methoxy-tetrahydro-pyran-2-yloxy)-3-hydroxy-5-methoxy-benzoic acid. This demonstrates microbial capabilities in producing novel metabolites of benzoic acid derivatives for further pharmacological investigation (Hsu et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis and the methylation of DNA, proteins, and lipids .
Mode of Action
For instance, the hydroxymethyl and methoxy groups may form hydrogen bonds with amino acid residues in the target protein, while the benzoic acid moiety may interact with hydrophobic regions of the protein .
Biochemical Pathways
Given its potential interaction with enzymes involved in one-carbon metabolism, it may influence pathways related to nucleotide synthesis and methylation processes .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body . The compound is likely metabolized by liver enzymes and excreted in the urine .
Result of Action
Given its potential interaction with enzymes involved in one-carbon metabolism, it may influence cellular processes such as dna synthesis and methylation, potentially affecting cell growth and differentiation .
Action Environment
The action of 5-(Hydroxymethyl)-2-methoxybenzoic acid may be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other compounds may influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)-2-methoxybenzoic acid is involved in several biochemical reactions. It interacts with enzymes such as bacterial laccase and fungal alcohol oxidase, which are involved in the transformation of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA) . The nature of these interactions involves oxidation processes, where this compound acts as a substrate .
Cellular Effects
Related compounds such as 5-hydroxymethylfurfural have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes in a cascade reaction. For instance, in the transformation of HMF to FDCA, it undergoes oxidation and generates intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-formyl-5-furancarboxylic acid (FFCA) .
Temporal Effects in Laboratory Settings
Related compounds like HMF have been studied extensively, and their stability and degradation over time have been reported .
Metabolic Pathways
It is known that related compounds like HMF are involved in various metabolic pathways, including the transformation of HMF into FDCA via a bi-enzymatic cascade system .
Transport and Distribution
Related compounds like HMF have been studied, and their transport and distribution within cells have been reported .
Subcellular Localization
The subcellular localization of related compounds like HMF and their effects on activity or function have been reported .
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRWKHMYFZHJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-57-4 |
Source


|
| Record name | 5-(HYDROXYMETHYL)-2-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)


![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)
![1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B2410308.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410314.png)
